molecular formula C24H32N4O4 B3291498 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide CAS No. 872857-77-7

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide

Cat. No.: B3291498
CAS No.: 872857-77-7
M. Wt: 440.5 g/mol
InChI Key: WEYGCFVQZBVOBC-UHFFFAOYSA-N
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Description

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. Its structural uniqueness comes from the combination of indole and piperidine rings, coupled with morpholine and acetyl groups, which contribute to its diverse chemical and biological properties.

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis begins with the formation of the indole nucleus, typically through the Fischer indole synthesis method. This reaction involves phenylhydrazine and a ketone under acidic conditions to yield the indole derivative.

  • Step 2:

  • Step 3: The final step incorporates the piperidinylpropyl side chain via reductive amination or a similar coupling method to complete the compound’s synthesis.

Industrial Production Methods: The industrial synthesis mirrors the laboratory preparation but on a larger scale. Optimizations include the use of continuous flow reactors to improve yield and purity and utilizing robust catalysts to minimize reaction time and cost.

Types of Reactions:

  • Oxidation and Reduction: This compound undergoes oxidation reactions primarily at the indole ring, which can lead to the formation of various quinonoid structures. Reduction reactions often target the oxo groups, converting them into hydroxyl derivatives.

  • Substitution Reactions: The compound can engage in nucleophilic and electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the indole and piperidine rings.

  • Condensation Reactions: The acetyl group allows for condensation reactions, forming imines or enamines, depending on the reactants involved.

Common Reagents and Conditions:

  • Oxidizing Agents: KMnO4, H2O2

  • Reducing Agents: NaBH4, LiAlH4

  • Nucleophiles and Electrophiles: Various alkyl halides, acyl chlorides

Major Products Formed: The major products include indole derivatives with altered oxidation states, substituted morpholines, and various acylated piperidines.

Chemistry:

  • As a building block for synthesizing more complex molecules

  • Used in studying reaction mechanisms due to its multiple reactive sites

Biology:

  • Potential use as a probe in biochemical assays

  • Could be involved in studying enzyme interactions given its functional groups

Medicine:

  • Investigated for potential pharmacological activities

  • Could serve as a lead compound in drug discovery due to its structural similarity to known bioactive molecules

Industry:

  • Used in the formulation of specific polymers or resins due to its reactivity

Mechanism of Action

Mechanism: The compound’s effects are attributed to its interactions with various molecular targets, such as enzymes or receptors. The morpholino group may facilitate crossing biological membranes, while the indole structure can intercalate with DNA or interact with proteins.

Molecular Targets and Pathways:

  • Indole derivatives are known to interact with serotonin receptors

  • The piperidinyl side chain might mimic neurotransmitters, affecting neurological pathways

Comparison with Similar Compounds

  • 2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide can be compared with simpler indole derivatives, such as tryptophan or serotonin.

  • Other morpholino compounds, like morpholino-ethanol, exhibit different pharmacokinetics and dynamics.

Uniqueness: What sets this compound apart is its multifaceted structure combining functional groups from morpholine, indole, and piperidine, each contributing to its versatile reactivity and application potential.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c29-22(27-13-15-32-16-14-27)18-28-17-20(19-7-2-3-8-21(19)28)23(30)24(31)25-9-6-12-26-10-4-1-5-11-26/h2-3,7-8,17H,1,4-6,9-16,18H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYGCFVQZBVOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide
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2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide
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2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide
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2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide
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2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide
Reactant of Route 6
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide

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